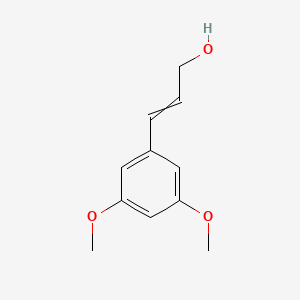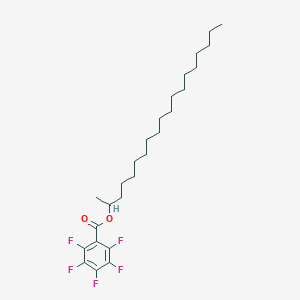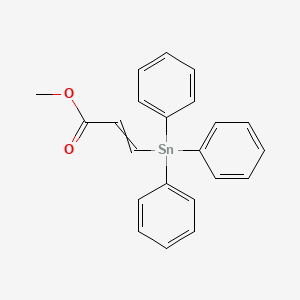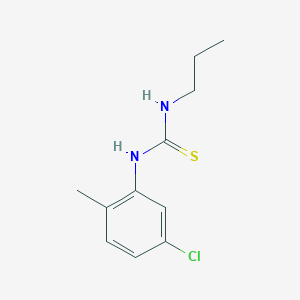![molecular formula C14H10Br2N6O B12561572 N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-77-3](/img/structure/B12561572.png)
N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine atoms and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-bromoaniline with 4-bromo-2-(2H-tetrazol-5-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidized derivatives of the tetrazole ring.
- Debrominated urea derivatives.
- Substituted urea compounds with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development, particularly as a scaffold for the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-N’-[4-chloro-2-(2H-tetrazol-5-yl)phenyl]urea: Similar structure but with chlorine atoms instead of bromine.
N-(4-Fluorophenyl)-N’-[4-fluoro-2-(2H-tetrazol-5-yl)phenyl]urea: Contains fluorine atoms, offering different electronic properties.
Uniqueness:
- The presence of bromine atoms in N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea imparts distinct reactivity and potential biological activity compared to its chlorine and fluorine analogs.
- The tetrazole ring enhances the compound’s ability to form stable complexes with metal ions and biological targets.
Properties
CAS No. |
265646-77-3 |
|---|---|
Molecular Formula |
C14H10Br2N6O |
Molecular Weight |
438.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H10Br2N6O/c15-8-1-4-10(5-2-8)17-14(23)18-12-6-3-9(16)7-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22) |
InChI Key |
HNCHAANFUMUUOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![4-[(nitrooxy)methyl]Benzoic acid](/img/structure/B12561520.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)

![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)



